molecular formula C15H22ClNO B3844996 N,N-dibutyl-4-chlorobenzamide CAS No. 7461-43-0

N,N-dibutyl-4-chlorobenzamide

Cat. No. B3844996
CAS RN: 7461-43-0
M. Wt: 267.79 g/mol
InChI Key: HBSQBZKONFNLBZ-UHFFFAOYSA-N
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Description

“N,N-dibutyl-4-chlorobenzamide” is a chemical compound with the molecular formula C15H22ClNO . It is part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzamides, which includes “this compound”, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight of this compound is 267.794 Da .

Scientific Research Applications

1. Application in Organic Synthesis

N,N-dibutyl-4-chlorobenzamide has been utilized in the field of organic synthesis. For example, a study by Muniraj and Prabhu (2019) highlights its use in a Cobalt(III)-catalyzed [4 + 2] annulation with maleimides. This method is significant in synthesizing biologically active molecules, showcasing the compound's role in facilitating complex chemical reactions (Muniraj & Prabhu, 2019).

2. Role in Reaction Mechanism Studies

Research by Imamoto, Tsuno, and Yukawa (1971) used derivatives of this compound to study the kinetics of the Hofmann rearrangement, a classic organic reaction. This work contributes to a deeper understanding of reaction mechanisms and kinetics in organic chemistry (Imamoto, Tsuno, & Yukawa, 1971).

3. Insights into Chemical Reactivity and Electrophilic Properties

A study by Overton et al. (1986) investigated the electrophilic properties of related compounds, providing insights into their reactivity and potential applications in developing new chemical entities. Such research is crucial for understanding the behavior of similar chemical structures in various reactions (Overton et al., 1986).

4. Environmental and Agricultural Applications

In environmental and agricultural sciences, this compound derivatives have been studied for their potential uses. Lu, Zhou, and Liu (2004) explored the hydrolysis of a related compound, emphasizing its importance in understanding environmental safety and degradation processes relevant to agriculture (Lu, Zhou, & Liu, 2004).

Safety and Hazards

The safety data sheet for a similar compound, benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use and to avoid release to the environment .

properties

IUPAC Name

N,N-dibutyl-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c1-3-5-11-17(12-6-4-2)15(18)13-7-9-14(16)10-8-13/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSQBZKONFNLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323849
Record name Benzamide, N,N-dibutyl-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7461-43-0
Record name NSC404995
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N,N-dibutyl-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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